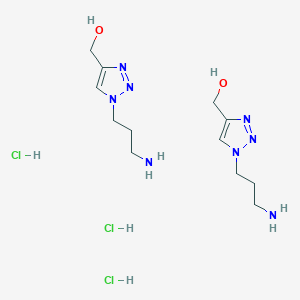![molecular formula C12H17FN2O B1381265 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol CAS No. 1695315-38-8](/img/structure/B1381265.png)
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol
Overview
Description
Piperidones, which include the 4-Aminopiperidin-1-yl group, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .
Scientific Research Applications
Antibacterial Agents
The synthesis of new fluorine-containing compounds, such as those related to 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol, has been explored for potential antibacterial activities. For example, fluorine-containing thiadiazolotriazinones exhibit promising antibacterial properties at low concentrations, suggesting their utility in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Metal Kinase Inhibitors
Substituted fluorophenyl compounds have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds demonstrate significant tumor stasis in preclinical models, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Chemosensing Applications
Fluorophenol derivatives have been used to develop sensitive and selective chemosensors for metal ions. These chemosensors, based on fluorophenol derivatives, show high selectivity towards Al3+ ions, making them useful in environmental monitoring and biomedical applications (Rahman et al., 2017).
Neuroimaging Agents
Derivatives of fluorophenol, including structures related to 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol, have been explored for their potential as neuroimaging agents. These compounds could serve as positron emission tomography (PET) ligands, aiding in the diagnosis of neurological disorders (Jørgensen et al., 2013).
Antifungal Agents
Compounds structurally related to 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol have demonstrated potent antifungal activities. These findings suggest the potential of fluorophenol derivatives in developing new antifungal therapies (Nam et al., 2012).
Future Directions
properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-1-2-12(16)9(7-10)8-15-5-3-11(14)4-6-15/h1-2,7,11,16H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKJKYFFUACKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



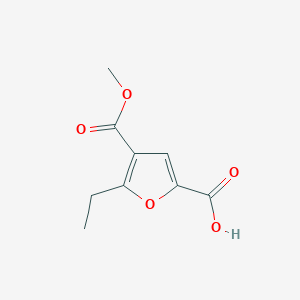
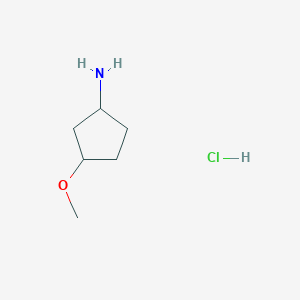
![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)
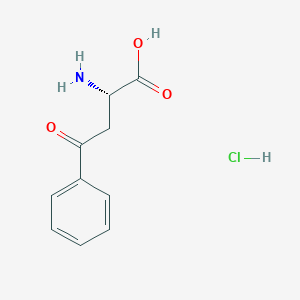



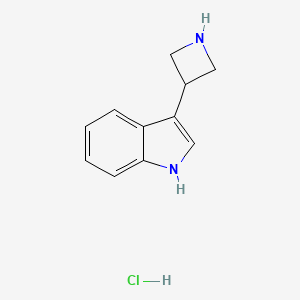
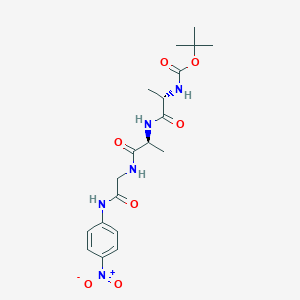
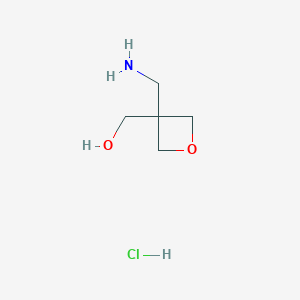
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)
